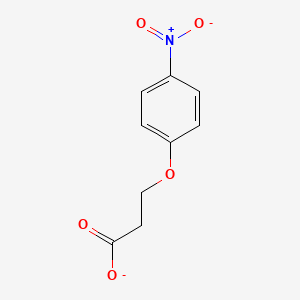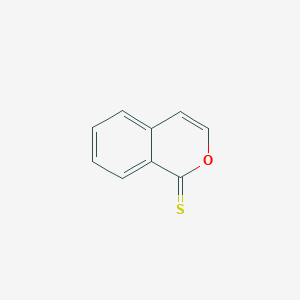
1H-2-Benzopyran-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-2-Benzopyran-1-thione is a heterocyclic compound that belongs to the benzopyran family It is characterized by a sulfur atom replacing the oxygen atom in the benzopyran ring, giving it unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-2-Benzopyran-1-thione can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with carbon disulfide in the presence of a base, followed by cyclization to form the desired thione compound . Another method includes the use of 2-hydroxyacetophenone and elemental sulfur under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-2-Benzopyran-1-thione undergoes various chemical reactions, including:
Substitution: The thione group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Benzopyran derivatives.
Substitution: Substituted benzopyran derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
1H-2-Benzopyran-1-thione can be compared with other similar compounds, such as:
1H-2-Benzopyran-1-one: This compound has an oxygen atom instead of sulfur and exhibits different chemical reactivity and biological activity.
2H-1-Benzopyran-2-one: Known for its anticoagulant properties, this compound differs in its therapeutic applications compared to this compound.
Uniqueness: this compound stands out due to its sulfur atom, which imparts unique chemical properties and biological activities not observed in its oxygen-containing counterparts.
Comparaison Avec Des Composés Similaires
- 1H-2-Benzopyran-1-one
- 2H-1-Benzopyran-2-one
- 3H-1-Benzopyran-3-one
Conclusion
1H-2-Benzopyran-1-thione is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable subject of study in medicinal chemistry, biology, and material science.
Propriétés
Numéro CAS |
4702-37-8 |
|---|---|
Formule moléculaire |
C9H6OS |
Poids moléculaire |
162.21 g/mol |
Nom IUPAC |
isochromene-1-thione |
InChI |
InChI=1S/C9H6OS/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H |
Clé InChI |
PYGMILHYSKEHII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=COC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


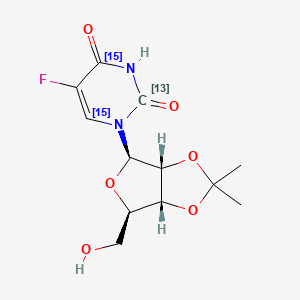
![1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane](/img/structure/B14753227.png)
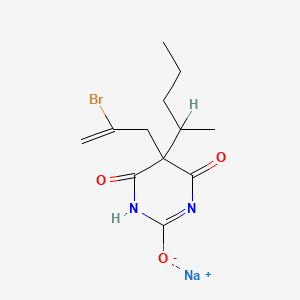
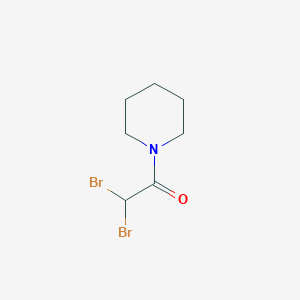
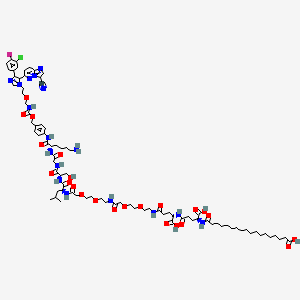

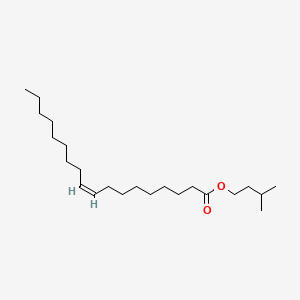

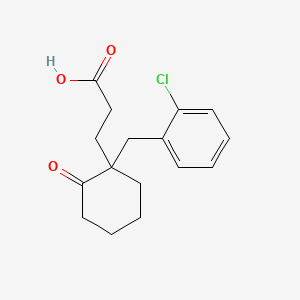
![(1-methoxy-1-oxopropan-2-yl) (2S)-2-[[(2R)-2-(2,6-dimethylphenyl)-2-methoxyacetyl]amino]propanoate](/img/structure/B14753267.png)
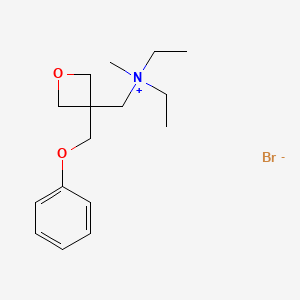
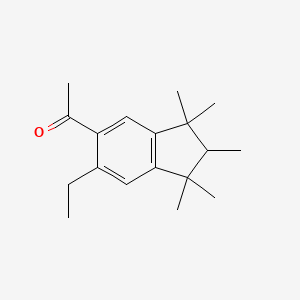
![1,1,1-trifluoro-N-(12-oxo-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)methanesulfonamide](/img/structure/B14753293.png)
